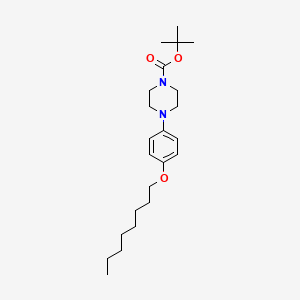![molecular formula C7H4BrN3O2 B13992740 4-Bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine CAS No. 1245647-93-1](/img/structure/B13992740.png)
4-Bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core substituted with bromine and nitro groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One common method starts with the bromination of 1H-pyrrolo[2,3-b]pyridine, followed by nitration. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The nitration step usually involves the use of nitric acid and sulfuric acid under controlled temperature conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
4-Bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.
Oxidation Reactions: Although less common, the compound can undergo oxidation under specific conditions to form different oxidation states of the nitrogen atoms.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of 4-substituted-5-nitro-1H-pyrrolo[2,3-b]pyridine derivatives.
Reduction: Formation of 4-bromo-5-amino-1H-pyrrolo[2,3-b]pyridine.
Oxidation: Formation of various oxidized derivatives depending on the reaction conditions.
科学的研究の応用
4-Bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing inhibitors of enzymes and receptors, particularly in cancer research.
Biological Studies: The compound’s derivatives are studied for their potential to inhibit specific biological pathways, such as the fibroblast growth factor receptor (FGFR) pathway.
Chemical Synthesis: It serves as a building block for synthesizing more complex heterocyclic compounds used in various chemical research fields.
作用機序
The mechanism of action of 4-Bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine and its derivatives often involves the inhibition of specific enzymes or receptors. For instance, derivatives of this compound have been shown to inhibit the FGFR pathway by binding to the ATP-binding site of the receptor, thereby preventing its activation and subsequent signaling . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
5-Bromo-1H-pyrrolo[2,3-b]pyridine: Similar structure but lacks the nitro group, which can significantly alter its reactivity and biological activity.
4-Bromo-1H-pyrrolo[2,3-b]pyridine:
7-Azaindole: Another pyrrolo[2,3-b]pyridine derivative with different substituents, used in various chemical and biological studies.
Uniqueness
The presence of both bromine and nitro groups in 4-Bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine makes it unique compared to its analogs. These substituents influence its electronic properties, reactivity, and potential biological activities, making it a valuable compound for developing new chemical entities with specific desired properties.
特性
CAS番号 |
1245647-93-1 |
|---|---|
分子式 |
C7H4BrN3O2 |
分子量 |
242.03 g/mol |
IUPAC名 |
4-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C7H4BrN3O2/c8-6-4-1-2-9-7(4)10-3-5(6)11(12)13/h1-3H,(H,9,10) |
InChIキー |
OXTRMDWXNLOCKW-UHFFFAOYSA-N |
正規SMILES |
C1=CNC2=NC=C(C(=C21)Br)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-Methylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B13992673.png)
![3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propyl acetate](/img/structure/B13992674.png)



![1-[4-Methoxy-3-(trifluoromethoxy)phenyl]ethanone](/img/structure/B13992718.png)
![4-hydroxy-N-[3-(morpholin-4-yl)propyl]quinazoline-2-carboxamide](/img/structure/B13992730.png)
![4-[(2-hydroxybenzoyl)amino]butanoic Acid](/img/structure/B13992732.png)


![2-[4-(2-Chloroethylcarbamoylamino)phenyl]acetic acid](/img/structure/B13992742.png)
